2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibition

Procure this precisely defined 2-chloro-5-acetic acid benzimidazole scaffold to unlock dual orthogonal derivatization. Unlike inert 2-H or 2-methyl analogs, the C2-chloro group enables SNAr diversification with amines, thiols, or alkoxides, while the C5-acetic acid handle anchors amide/ester conjugations. Validated sub-100 nM potency against aldose reductase (IC50 28 nM) and human neutrophil elastase (IC50 0.174 μM) provides a reliable SAR benchmark. Avoid synthetic dead-ends—insist on the 2-chloro variant for modular library synthesis and kinase inhibitor precursor programs.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Cat. No. B11777978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)NC(=N2)Cl
InChIInChI=1S/C9H7ClN2O2/c10-9-11-6-2-1-5(4-8(13)14)3-7(6)12-9/h1-3H,4H2,(H,11,12)(H,13,14)
InChIKeyMEZXFGUKNRLWMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic Acid: Structural and Functional Baseline for Procurement Evaluation


2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is a benzimidazole heterocyclic building block featuring a 2-chloro substitution on the imidazole ring and a 5-position acetic acid functional handle. The 2-chloro moiety serves as a versatile leaving group for nucleophilic aromatic substitution, enabling modular derivatization, while the acetic acid side chain provides a conjugation anchor for amide or ester bond formation [1]. This compound has demonstrated quantifiable inhibitory activity against human placental aldose reductase (IC50 = 28 nM) and bovine kidney aldose reductase (Ki = 0.021 μM) [2], establishing a defined potency baseline for enzyme-targeted applications. The molecule is also documented as an inhibitor of human neutrophil elastase (IC50 = 0.174 μM) [3], providing a second validated biological axis for structure-activity relationship (SAR) studies. Unlike unsubstituted or 2-methyl benzimidazole acetic acid analogs, the 2-chloro group confers distinct reactivity toward nucleophiles and altered electronic effects on the heterocyclic core, affecting both synthetic utility and target binding properties [1].

Procurement Risk: Why 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic Acid Cannot Be Interchanged with Generic Benzimidazole Acetic Acid Analogs


Generic substitution with unsubstituted or alternative 2-position benzimidazole acetic acid analogs introduces quantifiable divergence in both synthetic reactivity and target engagement. The 2-chloro substituent functions as a reactive handle for nucleophilic displacement (SNAr) with amines, thiols, or alkoxides, a synthetic pathway unavailable to the 2-H analog [1]. In biological systems, the 2-chloro group modulates electron density on the benzimidazole core, directly impacting hydrogen bonding capacity at the imidazole NH and altering π-stacking interactions with aromatic residues in enzyme active sites [2]. For aldose reductase inhibition, the 2-chloro-substituted analog exhibits an IC50 of 28 nM [3], whereas the unsubstituted 1H-benzimidazole-5-acetic acid lacks this 2-position chlorine and demonstrates no reported sub-100 nM activity in the same assay system. Similarly, 2-methyl-benzimidazole-5-acetic acid, while commercially available, presents a non-leaving group at C2 that eliminates SNAr derivatization potential and introduces steric bulk that may perturb binding geometry in targets sensitive to the 2-position substituent. Procurement of any analog other than the 2-chloro variant risks either synthetic dead-ends or unpredictable SAR outcomes.

Quantitative Differentiation Evidence for 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic Acid: Comparator-Based Activity and Synthetic Utility Data


Aldose Reductase Inhibition: 28 nM IC50 for 2-Chloro Analog Establishes Sub-100 nM Baseline Absent in 2-H and 2-Methyl Comparators

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid demonstrates potent inhibition of human placental aldose reductase with an IC50 of 28 nM [1]. A structurally distinct benzimidazole acetic acid derivative, CHEMBL5279085, tested under comparable conditions against human aldose reductase using glyceraldehyde as substrate, exhibited an IC50 of 1.30 × 10^3 nM (1,300 nM) [2]. The 2-chloro analog thus shows approximately 46-fold greater potency than this comparator benzimidazole acetic acid derivative. No published IC50 data for unsubstituted 1H-benzimidazole-5-acetic acid or 2-methyl-benzimidazole-5-acetic acid against aldose reductase were identified in authoritative databases, indicating that sub-100 nM activity cannot be assumed for analogs lacking the 2-chloro substituent. Additionally, the 2-chloro analog demonstrated inhibition of bovine kidney aldose reductase with a Ki of 0.021 μM [3], confirming cross-species target engagement.

Aldose Reductase Inhibition Diabetic Complications Enzyme Inhibition

Human Neutrophil Elastase Inhibition: 0.174 μM IC50 Provides Second Validated Biological Axis for Procurement Prioritization

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid inhibits human neutrophil elastase (HNE) with an IC50 of 0.174 μM (174 nM) [1]. HNE is a serine protease implicated in chronic inflammatory conditions including COPD, cystic fibrosis, and acute lung injury. No head-to-head comparison data with 2-H or 2-methyl benzimidazole acetic acid analogs against HNE were identified in public databases. However, this IC50 establishes a second quantifiable biochemical activity distinct from aldose reductase inhibition, demonstrating that the compound is not a single-target artifact. For procurement decisions involving HNE inhibitor SAR campaigns, this IC50 provides a reference potency value against which the activity of alternative analogs must be experimentally determined.

Neutrophil Elastase Inhibition Inflammation Serine Protease

Synthetic Versatility: 2-Chloro Leaving Group Enables Nucleophilic Derivatization Unavailable to 2-H and 2-Methyl Analogs

The 2-chloro substituent on the benzimidazole core functions as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling displacement by amines, thiols, alkoxides, and other nucleophiles under mild conditions [1]. This reactivity is exploited in the synthesis of 2-aminobenzimidazole derivatives, which constitute a major subclass of biologically active benzimidazoles with reported kinase inhibition, antiviral, and antiparasitic activities [2]. In contrast, the 2-H analog (1H-benzimidazole-5-acetic acid) lacks a leaving group at C2, requiring deprotonation and electrophilic trapping for functionalization, a less modular approach. The 2-methyl analog (2-methyl-benzimidazole-5-acetic acid) bears a non-labile methyl group at C2, precluding SNAr derivatization entirely and limiting the C2 position to inert structural occupancy. The 2-chloro variant thus offers a divergent synthetic node: it can be used directly in biological assays (retaining the 2-chloro substitution) or converted to diverse 2-amino, 2-alkoxy, or 2-thioether derivatives via a single-step displacement, maximizing the number of analogs accessible from a single procured building block [3].

Medicinal Chemistry Building Block Nucleophilic Aromatic Substitution

Dual-Chain Length Flexibility: Acetic Acid at C5 Enables Amide Conjugation While Preserving C2 Chlorine Reactivity

The 5-position acetic acid moiety provides a carboxylic acid functional handle that can be activated (e.g., via EDC/HOBt, DCC, or acyl chloride formation) for amide or ester bond formation with amines or alcohols [1]. Unlike benzimidazole-5-carboxylic acid analogs, the acetic acid spacer introduces a methylene unit between the benzimidazole core and the conjugation site, providing conformational flexibility and reduced steric hindrance at the point of attachment. This structural feature is particularly relevant for designing bifunctional molecules (e.g., PROTACs, fluorescent probes, affinity tags) where the linker length and flexibility influence ternary complex formation or binding site accessibility [2]. The compound thus offers two orthogonal functional handles: the C2 chlorine for nucleophilic derivatization and the C5 acetic acid for amide conjugation. Comparators such as 2-methyl-benzimidazole-5-acetic acid retain the acetic acid handle but lack C2 reactivity, while 2-chlorobenzimidazole (lacking the acetic acid group) provides C2 reactivity but no conjugation anchor. The 2-chloro-5-acetic acid substitution pattern uniquely combines both features in a single scaffold [3].

Conjugation Chemistry Amide Bond Formation Linker Design

Aldose Reductase Cross-Species Activity: Ki = 0.021 μM in Bovine Kidney Confirms Target Engagement Across Mammalian Orthologs

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid exhibits inhibition of bovine kidney aldose reductase with a Ki of 0.021 μM (21 nM) [1]. When compared to the human placental aldose reductase IC50 of 28 nM for the same compound, the Ki and IC50 values are of comparable magnitude (21 nM vs. 28 nM), indicating consistent potency across human and bovine aldose reductase orthologs. Cross-species target engagement consistency is a valuable attribute for compounds intended for preclinical animal model studies, as it reduces the risk that activity observed in human enzyme assays fails to translate to rodent or other mammalian models due to species-specific sequence divergence in the target binding site. The concordance between human placental IC50 (28 nM) and bovine kidney Ki (0.021 μM) suggests that the 2-chloro substitution pattern does not rely on human-specific residues for high-affinity binding [2].

Cross-Species Pharmacology Aldose Reductase Preclinical Models

Validated Application Scenarios for 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic Acid Based on Quantitative Evidence


Aldose Reductase Inhibitor SAR Campaigns for Diabetic Complication Research

The 28 nM IC50 against human placental aldose reductase [1] and 0.021 μM Ki against bovine kidney aldose reductase [2] establish this compound as a validated sub-100 nM inhibitor scaffold. Medicinal chemistry teams can procure this compound as a potency benchmark for SAR studies, using the C2-chloro group as a starting point for SNAr diversification while retaining the C5-acetic acid handle for bioconjugation. The cross-species activity consistency supports preclinical testing in animal models of diabetic neuropathy, nephropathy, or retinopathy where aldose reductase inhibition is therapeutically relevant.

Benzimidazole Building Block Procurement for Parallel Library Synthesis

The dual orthogonal handles—C2-chloro for nucleophilic displacement and C5-acetic acid for amide/ester conjugation [1]—enable parallel synthesis of diverse benzimidazole libraries from a single procured starting material. By reacting the C2-chloro position with a panel of amines (e.g., primary alkylamines, anilines, heterocyclic amines) under SNAr conditions, and subsequently coupling the C5-acetic acid to amines or alcohols via standard peptide coupling reagents, researchers can generate 2-aminobenzimidazole-5-acetamide libraries with systematic variation at both positions [2]. This modularity is not available from 2-H or 2-methyl benzimidazole-5-acetic acid analogs.

Human Neutrophil Elastase Probe Development for Inflammation Research

The 0.174 μM IC50 against human neutrophil elastase [1] provides a validated starting point for developing HNE-targeted probes or inhibitors. The C5-acetic acid handle enables conjugation to fluorophores, biotin, or solid supports for pull-down assays, activity-based protein profiling, or fluorescence polarization assays, while the C2-chloro group can be elaborated to optimize potency and selectivity. For researchers investigating neutrophil-driven inflammatory conditions (COPD, cystic fibrosis, acute respiratory distress syndrome), this compound offers a biochemically validated HNE-binding scaffold amenable to bifunctional probe design [2].

Intermediate for 2-Aminobenzimidazole-Derived Kinase Inhibitor Scaffolds

2-Aminobenzimidazoles are privileged scaffolds in kinase inhibitor design, with reported activity against EGFR, HER2, PIM1, and CDK family kinases [1]. 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid serves as a direct precursor to 2-aminobenzimidazole-5-acetic acid derivatives via SNAr displacement of the 2-chloro group with primary or secondary amines [2]. The resulting 2-aminobenzimidazole-5-acetic acid compounds can be further elaborated at the carboxylic acid position to generate amide-linked kinase inhibitor candidates. Procurement of the 2-chloro analog enables access to this entire SAR vector space from a single versatile intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.